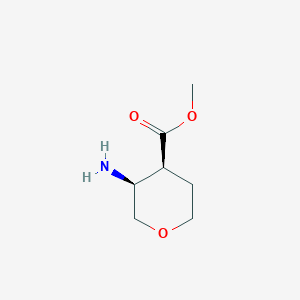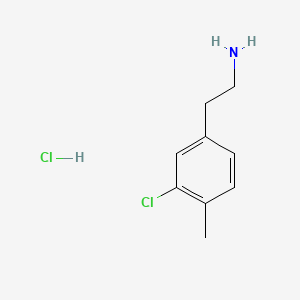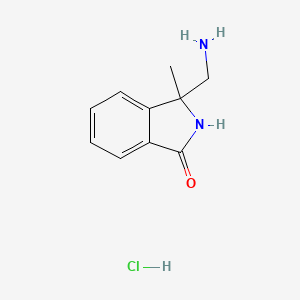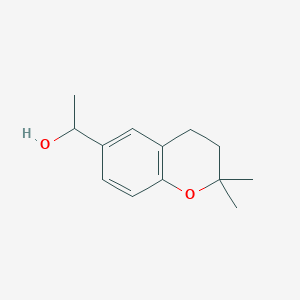
3-(2-Bromoethyl)cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethyl)cyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentene ring substituted with a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with bromoethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoethyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethylcyclopentene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 3-(2-Hydroxyethyl)cyclopent-1-ene, 3-(2-Aminoethyl)cyclopent-1-ene.
Oxidation: 3-(2-Oxoethyl)cyclopent-1-ene.
Reduction: Ethylcyclopentene.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoethyl)cyclopent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-(2-Bromoethyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyclopentene ring can undergo addition reactions. These interactions are facilitated by the electron-rich double bond and the electron-withdrawing bromine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler cycloalkene without the bromoethyl substitution.
3-(2-Chloroethyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)cyclopent-1-ene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)cyclopent-1-ene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H11Br |
|---|---|
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
3-(2-bromoethyl)cyclopentene |
InChI |
InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
InChI-Schlüssel |
KFWJYXNSDXNDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


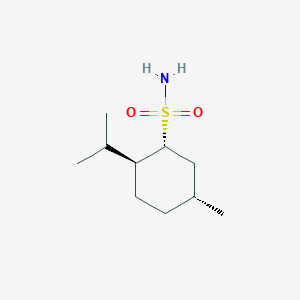
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
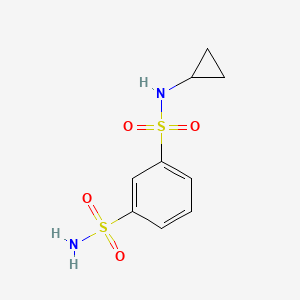
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
